![molecular formula C11H9F2N3OS2 B3020618 N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide CAS No. 897837-36-4](/img/structure/B3020618.png)
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide, also known as DMS-450 or PF-04971729, is a novel small-molecule inhibitor of the enzyme fatty acid synthase (FAS). FAS is a key enzyme involved in the biosynthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. DMS-450 has shown promising results in preclinical studies as a potential anticancer agent.
作用機序
The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide involves the inhibition of FAS, which is overexpressed in many types of cancer. FAS is responsible for the de novo synthesis of fatty acids, which are essential for the growth and proliferation of cancer cells. By inhibiting FAS, this compound reduces the availability of fatty acids, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects
In addition to its anticancer effects, this compound has been shown to have other biochemical and physiological effects. In vitro studies have demonstrated that this compound induces apoptosis (programmed cell death) in cancer cells and inhibits angiogenesis (the formation of new blood vessels), which is a critical process for tumor growth and metastasis. This compound has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and gemcitabine.
実験室実験の利点と制限
One of the main advantages of N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide is its specificity for FAS, which makes it a potentially safer and more effective anticancer agent compared to other drugs that target multiple pathways. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Furthermore, the optimal dose and schedule of this compound for clinical use have not yet been established.
将来の方向性
There are several future directions for the development of N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide as an anticancer agent. One potential direction is to combine this compound with other targeted therapies or immunotherapies to enhance its efficacy. Another direction is to develop more potent and soluble analogs of this compound that can be administered at lower doses. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans and to determine the optimal dose and schedule for clinical use.
Conclusion
In conclusion, this compound is a promising small-molecule inhibitor of FAS that has shown anticancer activity in preclinical studies. Its specificity for FAS makes it a potentially safer and more effective anticancer agent compared to other drugs that target multiple pathways. However, its poor solubility in aqueous solutions and the lack of established clinical dosing and scheduling are limitations that need to be addressed. Further research is needed to evaluate the safety and efficacy of this compound in humans and to explore its potential as a combination therapy with other targeted therapies or immunotherapies.
合成法
The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide involves several steps, including the reaction of 2,4-difluoroaniline with chlorosulfonic acid to form 4-chloro-2,5-difluoronitrobenzene, which is then reduced to 4-amino-2,5-difluorophenylamine. This compound is then reacted with thiosemicarbazide to form 4-(difluoromethylsulfanyl)phenylhydrazine, which is further reacted with 4-methyl-5-nitrothiadiazole-2-carboxylic acid to form this compound.
科学的研究の応用
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits FAS activity, leading to a decrease in the synthesis of fatty acids and a subsequent reduction in cancer cell proliferation. In vivo studies have demonstrated that this compound suppresses tumor growth in various types of cancer, including breast, prostate, and pancreatic cancer.
特性
IUPAC Name |
N-[4-(difluoromethylsulfanyl)phenyl]-4-methylthiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-6-9(19-16-15-6)10(17)14-7-2-4-8(5-3-7)18-11(12)13/h2-5,11H,1H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFATHWLTMDRGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3,4-difluoro-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3020535.png)
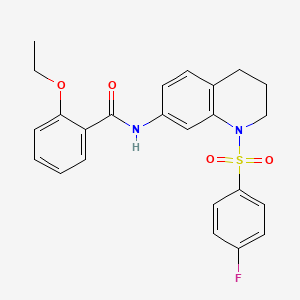
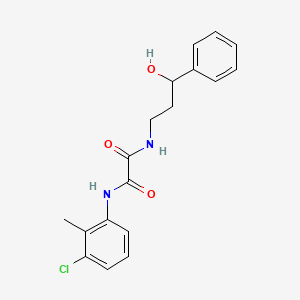

![1-(3-chlorophenyl)-N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3020539.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 5-bromofuran-2-carboxylate](/img/structure/B3020544.png)
![Racemic-Tert-Butyl ((7R,8S)-8-Hydroxy-8A-Methylhexahydro-1H-Pyrrolo[2,1-C][1,4]Oxazin-7-Yl)Carbamate](/img/structure/B3020545.png)
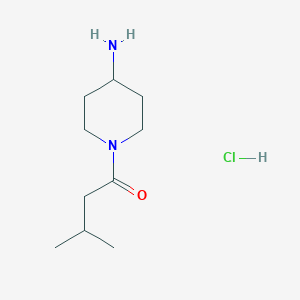
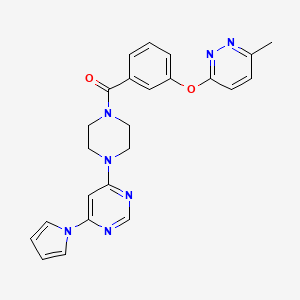
![3-Iodo-2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B3020551.png)
![2-Chloro-6-fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B3020553.png)
![(2-Chlorophenyl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B3020554.png)
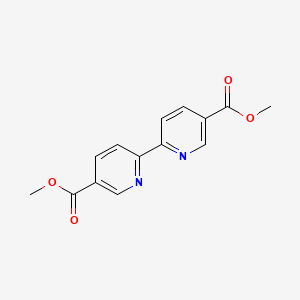
![ethyl 2-(4-(N,N-diallylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3020557.png)
